(4-Chloro-6-(methylthio)pyrimidin-5-yl)methanamine
Overview
Description
(4-Chloro-6-(methylthio)pyrimidin-5-yl)methanamine: is a chemical compound with the molecular formula C6H8ClN3S and a molar mass of 189.67 g/mol . It belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridine but with two nitrogen atoms in the ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-6-(methylthio)pyrimidin-5-yl)methanamine typically involves multiple steps, starting with the appropriate pyrimidine derivatives. One common synthetic route is the Chichibabin pyrimidine synthesis , which involves the reaction of β-dicarbonyl compounds with ammonia and halogenated compounds under specific conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The process would be optimized for yield, purity, and cost-effectiveness, often involving the use of catalysts and controlled reaction environments to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-6-(methylthio)pyrimidin-5-yl)methanamine: can undergo various chemical reactions, including:
Oxidation: : Converting the methylthio group to a sulfoxide or sulfone.
Reduction: : Reducing the chloro group to a hydrogen atom.
Substitution: : Replacing the chloro group with other functional groups.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: : Using nucleophiles like alkyl halides or amines in the presence of a base.
Major Products Formed
Oxidation: : Formation of (4-Chloro-6-(methylthio)pyrimidin-5-yl)methanesulfoxide or (4-Chloro-6-(methylthio)pyrimidin-5-yl)methanesulfone .
Reduction: : Formation of (4-Hydroxy-6-(methylthio)pyrimidin-5-yl)methanamine .
Substitution: : Formation of various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
(4-Chloro-6-(methylthio)pyrimidin-5-yl)methanamine: has several applications in scientific research:
Chemistry: : Used as an intermediate in the synthesis of more complex organic compounds.
Biology: : Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: : Investigated for its potential use in drug development, particularly in the treatment of diseases involving pyrimidine metabolism.
Industry: : Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which (4-Chloro-6-(methylthio)pyrimidin-5-yl)methanamine exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in nucleotide synthesis or interact with receptors in biological systems. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(4-Chloro-6-(methylthio)pyrimidin-5-yl)methanamine: can be compared with other similar compounds, such as:
4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol
4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine
These compounds share structural similarities but differ in their functional groups and potential applications. The uniqueness of This compound lies in its specific combination of chloro and methylthio groups, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
(4-chloro-6-methylsulfanylpyrimidin-5-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3S/c1-11-6-4(2-8)5(7)9-3-10-6/h3H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEGUYPOBNBUBFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=NC=N1)Cl)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40716976 | |
Record name | 1-[4-Chloro-6-(methylsulfanyl)pyrimidin-5-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40716976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885269-49-8 | |
Record name | 4-Chloro-6-(methylthio)-5-pyrimidinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885269-49-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[4-Chloro-6-(methylsulfanyl)pyrimidin-5-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40716976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.